REACTION_CXSMILES
|
[CH2:1]([Br:4])[C:2]#[CH:3].[CH2:5]([O:7][CH:8](OCC)[O:9][CH2:10][CH3:11])[CH3:6]>[I-].[Zn+2].[I-]>[Br:4][CH2:1][C:2]#[C:3][CH:8]([O:9][CH2:10][CH3:11])[O:7][CH2:5][CH3:6] |f:2.3.4|
|
Name
|
|
Quantity
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0.4 mol
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a packed distillation column
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 100°-110° C.
|
Type
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CUSTOM
|
Details
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ethanol was removed by slow distillation over 2.5 hours
|
Duration
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2.5 h
|
Type
|
ADDITION
|
Details
|
Hexane (96 ml.) was added
|
Type
|
TEMPERATURE
|
Details
|
to maintain the stillhead temperature below 80° C
|
Type
|
ADDITION
|
Details
|
The pot residue was diluted with 200 ml
|
Type
|
WASH
|
Details
|
methylene chloride, washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
A forerun of ethylorthoformate was collected
|
Type
|
CUSTOM
|
Details
|
followed by the acetal at 50°-77° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC#CC(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |